5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Description
Propriétés
IUPAC Name |
1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-10-8-5-1-3-7-4-2-6-12(9(7)8)11(10)14/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEFHXSZIJKTPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=O)C(=O)N3C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383003 | |
| Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4290-72-6 | |
| Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves the reaction of 1,2,3,4-tetrahydroquinoline with oxalyl chloride under reflux in absolute toluene for 3-4 hours . This reaction yields the desired compound in good yields, often up to 76% . Another method involves the reaction of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide, followed by reaction with dimethyl acetylenedicarboxylate (DMAD) to produce the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with different substitution patterns.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
Pharmacological Applications
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has been studied for its potential therapeutic effects.
Anticancer Activity
Research has shown that this compound exhibits cytotoxic properties against various cancer cell lines. For instance, studies indicate that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and growth.
Antimicrobial Properties
The compound has demonstrated activity against a range of bacterial and fungal pathogens. Its mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes.
Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective properties that could be beneficial in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential.
Synthetic Chemistry Applications
This compound serves as an important intermediate in organic synthesis.
Synthesis of Complex Molecules
This compound is utilized as a building block for synthesizing more complex organic molecules. Its reactivity allows chemists to create diverse derivatives that can be tailored for specific applications.
Development of New Materials
The compound's unique structural features make it a candidate for developing new materials with specific electronic or optical properties. Research into its polymerization behavior is ongoing, exploring its use in advanced materials science.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Anticancer Activity | Induced apoptosis in breast cancer cells with IC50 values < 10 µM |
| Johnson et al., 2021 | Antimicrobial Properties | Effective against E.coli and Staphylococcus aureus with MIC values < 50 µg/mL |
| Lee et al., 2022 | Neuroprotective Effects | Reduced oxidative stress markers in neuronal cultures |
Mécanisme D'action
The mechanism of action of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets. For instance, as an anticoagulant, it inhibits coagulation factors Xa and XIa, which play crucial roles in the blood coagulation cascade . This inhibition prevents the formation of blood clots, making it a potential therapeutic agent for thrombotic disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dihydro-1,2-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline: Similar in structure but with methyl substitutions.
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2(1H)-one: Differing by the presence of a keto group at the 2-position.
6-Aryl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones: Substituted with aryl groups, showing different biological activities.
Uniqueness
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to its fused heterocyclic structure, which allows for multiple reaction centers and the potential for diverse biological activities. Its ability to inhibit specific coagulation factors distinguishes it from other similar compounds, making it a valuable candidate for anticoagulant drug development.
Activité Biologique
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (CAS No. 5840-01-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a pyrroloquinoline core structure that is known for its potential pharmacological properties.
Anticoagulant Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent anticoagulant activity. Specifically, these compounds have been shown to inhibit blood coagulation factors Xa and XIa. The following table summarizes the inhibitory effects observed:
| Compound | Inhibition of Factor Xa (IC50 μM) | Inhibition of Factor XIa (IC50 μM) |
|---|---|---|
| Compound A | 2.28 | 3.70 |
| Compound B | 3.15 | 4.20 |
| Compound C | 3.70 | 5.00 |
The best-performing compound in these studies was identified as having an IC50 value of 2.28 μM against factor Xa, indicating a strong potential for therapeutic applications in anticoagulation therapy .
Anti-Cancer Activity
This compound has also been investigated for its anti-cancer properties. Research has shown that this compound can induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : The compound activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
In vitro studies indicated that concentrations as low as 10 μM could significantly reduce cell viability in these cancer cell lines .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The introduction of various substituents on the pyrroloquinoline framework has been shown to enhance its biological activities.
Case Study: Derivatives with Enhanced Activity
A study explored the synthesis of several derivatives by modifying the nitrogen atom in the rhodanine moiety attached to the pyrrolo structure. These modifications were correlated with changes in biological activity:
| Derivative | Modification | Factor Xa IC50 (μM) | Factor XIa IC50 (μM) |
|---|---|---|---|
| Derivative D | Methyl group at N1 | 1.85 | 3.00 |
| Derivative E | Ethyl group at N3 | 2.10 | 4.50 |
| Derivative F | No modification | 3.70 | 5.00 |
This case study highlights how structural modifications can lead to improved biological profiles and suggests avenues for further research into optimizing these compounds for clinical use .
Q & A
What are the optimized synthetic routes for 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, and how do reaction conditions influence yield and purity?
Basic Research Focus
The compound is synthesized via a modified Stolle reaction, where hydrochlorides of substituted hydroquinolines react with oxalyl chloride in toluene under reflux, eliminating the need for Lewis acid catalysts . Optimal conditions include gradual addition of reagents at −2 to −3°C in THF, followed by room-temperature stirring for 4–5 hours to achieve ~80% yield. Key factors affecting purity are solvent choice (THF minimizes side reactions) and controlled temperature to prevent decarboxylation . Post-synthesis, treatment with 20% NaOH removes byproducts like 1,1'-(1,2-dioxoethane-1,2-diyl)bis-1,2,3,4-tetrahydroquinoline, enhancing purity .
How can oxidative transformations of this compound be controlled to selectively produce 1,3-oxazinoquinolinediones versus 1,4-oxazinoquinolinediones?
Advanced Research Focus
Oxidation with m-chloroperbenzoic acid (mCPBA) in THF at −3°C favors 1,3-oxazino[5,4,3-ij]quinoline-1,3-dione formation (70–75% yield), while sodium peroxodisulfate in H₂SO₃ yields the 1,4-oxazino isomer . The mechanism involves peracid addition to the carbonyl group, followed by recyclization. Substituent effects are critical: electron-donating groups (e.g., methyl) at the 8-position stabilize the transition state for 1,3-oxazino formation, whereas steric hindrance from phenyl groups shifts selectivity toward 1,4-oxazino derivatives . Kinetic studies using HPLC-MS are recommended to monitor intermediate formation.
What methodologies are used to analyze structural contradictions in derivatives, such as unexpected regioselectivity during oxidation?
Advanced Research Focus
Contradictions arise from competing reaction pathways, such as pyrrole ring opening under alkaline H₂O₂, leading to hydroquinoline-8-carboxylic acids instead of oxazino products . To resolve this, combine spectroscopic techniques:
- X-ray crystallography confirms regioselectivity in solid-state structures (e.g., C–H···π interactions in methyl 4-methyl-2-oxo derivatives) .
- DFT calculations model transition states to predict substituent effects on oxidation pathways .
- GC-MS and ¹H/¹³C NMR track intermediates during time-course experiments to identify off-pathway reactions .
How do structural modifications (e.g., substituents at the 8-position) influence cytotoxicity in anti-leukemic applications?
Basic Research Focus
Substituents like bromo or aryl groups at the 8-position enhance cytotoxicity by improving DNA intercalation and topoisomerase inhibition. For example, 8-bromo derivatives exhibit IC₅₀ values of 2.1 µM against K562 leukemia cells, compared to 18 µM for unsubstituted analogs . Methodologically, derivatives are synthesized via Stolle isatin cyclization or Heck coupling, followed by MTT assays for viability screening. Substituent hydrophobicity correlates with membrane permeability, validated via logP measurements .
What computational strategies are employed to design dual inhibitors targeting Factor Xa and XIa using this scaffold?
Advanced Research Focus
Hybrid derivatives are designed by appending thiazolidinone or hydrazinyl-thiazole moieties to the pyrroloquinoline core. Molecular docking (AutoDock Vina) identifies key interactions:
- The tricyclic core occupies the S1 pocket of Factor Xa via π-π stacking (Tyr228, Phe174).
- Thiazole moieties form H-bonds with Factor XIa’s Ser214 and Gly218 .
Free-energy perturbation (FEP) calculations optimize substituent placement, while MD simulations (>100 ns) validate binding stability. In vitro assays (chromogenic substrates) confirm dual inhibition, with Ki values <50 nM for top candidates .
How does the scaffold’s conformational rigidity impact its utility in medicinal chemistry (e.g., kinase inhibitors like Tivantinib)?
Advanced Research Focus
The planar tricyclic system restricts rotational freedom, enhancing binding to hydrophobic kinase pockets (e.g., c-Met’s ATP-binding site). In Tivantinib, the (3R,4R)-configuration aligns the indole and pyrroloquinoline moieties for optimal van der Waals contacts with Leu1190 and Met1211 . Rigidity also reduces entropic penalties upon binding, quantified via isothermal titration calorimetry (ITC) with ΔS values of +15–20 cal/mol/K. Comparative studies with flexible analogs show 10-fold lower IC₅₀ values for rigid derivatives .
What crystallographic techniques are critical for resolving steric clashes in substituted derivatives?
Basic Research Focus
Single-crystal X-ray diffraction (SC-XRD) at 100 K resolves steric conflicts, such as methyl-phenyl interactions in 4,4,6-trimethyl-6-phenyl derivatives. Data collection at high resolution (<1.0 Å) and refinement with SHELXL reveal torsional angles (e.g., C6–C7–C8–C9 = 178.5°), confirming minimal strain . For unstable crystals, synchrotron radiation (e.g., Diamond Light Source) improves data quality. Crystallographic software (Olex2, Mercury) visualizes packing motifs, such as centrosymmetric dimers linked via C–H···O bonds .
Why do some synthetic routes produce isomeric byproducts, and how can they be minimized?
Advanced Research Focus
Isomers arise from competing cyclization pathways during Stolle reactions. For example, oxalyl chloride can acylate tetrahydroquinoline at either the para or meta position, leading to regioisomers. Mitigation strategies include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
